molecular formula C7H15N3O5S B587155 D-Glucopyranosyl thiosemicarbazide CAS No. 154634-24-9

D-Glucopyranosyl thiosemicarbazide

Cat. No.: B587155
CAS No.: 154634-24-9
M. Wt: 253.273
InChI Key: YMJWCYLPMHAALV-GASJEMHNSA-N
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Description

D-Glucopyranosyl thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucopyranosyl thiosemicarbazide typically involves the reaction of D-glucose with thiosemicarbazide. One common method is the condensation reaction, where D-glucose is reacted with thiosemicarbazide in the presence of an acid catalyst, such as glacial acetic acid. The reaction is often carried out under microwave-assisted heating conditions to improve the yield and reduce the reaction time .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

D-Glucopyranosyl thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucopyranosyl thiosemicarbazide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucopyranosyl thiosemicarbazide is unique due to its specific structure, which combines the properties of D-glucose and thiosemicarbazide. This combination imparts unique biological activities, making it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with metal ions and its inhibitory effects on key enzymes further distinguish it from other similar compounds .

Properties

IUPAC Name

[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWCYLPMHAALV-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common synthetic routes for D-Glucopyranosyl thiosemicarbazide derivatives?

A1: Two main routes are commonly employed:

  1. Reaction of peracetylated glucosyl isothiocyanate with substituted phenylsulfonyl hydrazines: This method yields 1-arylsulfonyl-4-(1′-N-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazides. []
  2. Reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide with various electrophiles: This versatile approach allows for the introduction of diverse substituents at the thiosemicarbazide moiety. For example, reactions with substituted acetophenones yield acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. [] Similarly, reactions with N-alkylisatins produce the corresponding thiosemicarbazones. [] This method can be further diversified by employing microwave-assisted heating. [, ]

Q2: How is the structure of this compound derivatives confirmed?

A2: Researchers utilize a combination of techniques for structural elucidation:

  • Spectroscopic methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of synthesized compounds. [, , ]
  • Chemical transformations: Converting the target compounds into well-known derivatives helps verify their structure through comparative analysis. []

Q3: What biological activities have been reported for this compound derivatives?

A3: Studies have demonstrated promising results regarding their:

  • Antibacterial and antifungal activity: Several derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, including Escherichia coli, Staphylococcus epidermidis, and Candida albicans. [, , , , , ]
  • Anti-MRSA activity: Certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents. [, ]

Q4: How do this compound derivatives interact with DNA?

A: Research suggests that at least one derivative, 1-p-Chloro-benzoyl-4-[1′-N′-(2′,3′,4′,6′-tetra-o-acetyl)-D-glucopyranosyl]-thiosemicarbazide, interacts with DNA through intercalation, as evidenced by UV spectroscopy and cyclic voltammetry studies. [] This interaction induces hypochromicity and bathochromicity at specific wavelengths. []

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